molecular formula C14H15FN2O2 B15065776 Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate

Cat. No.: B15065776
M. Wt: 262.28 g/mol
InChI Key: SBKCXQSXLSFTKB-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a dimethylamino group at the 4th position, a fluorine atom at the 7th position, and an ethyl ester group at the 3rd position of the quinoline ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Dimethylamino Group Addition: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.

    Esterification: The carboxylic acid group at the 3rd position can be esterified using ethanol and a suitable catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine, Selectfluor, and ethanol in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate has numerous applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of fluorescent dyes and materials for optoelectronic applications.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. The presence of the dimethylamino group and the fluorine atom enhances its binding affinity to target proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: A structurally similar compound used as a photoinitiator and in UV-curing applications.

    2-Ethylhexyl 4-(dimethylamino)benzoate: Another similar compound used as a sunscreen agent.

Uniqueness

Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate is unique due to the presence of the quinoline core, which imparts distinct chemical and biological properties. The combination of the dimethylamino group, fluorine atom, and ethyl ester group enhances its versatility and effectiveness in various applications.

Biological Activity

Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the dimethylamino group enhances its solubility and biological activity, while the fluorine atom is known to increase potency against various biological targets.

Research indicates that this compound acts primarily through the inhibition of bacterial topoisomerases and gyrases, enzymes critical for DNA replication and transcription. By interfering with these enzymes, the compound exhibits antimicrobial activity against a range of gram-positive and gram-negative bacteria.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects. Its Minimum Inhibitory Concentration (MIC) values suggest strong activity against various pathogens:

Pathogen MIC (µg/mL)
Escherichia coli0.008
Klebsiella pneumoniae0.03
Pseudomonas aeruginosa0.125

These results indicate that the compound is particularly effective against resistant strains, offering potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of microRNA expression, which plays a crucial role in tumorigenesis . The compound's ability to target specific signaling pathways involved in cell proliferation and survival makes it a candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluating the compound's inhibitory effects on bacterial topoisomerases revealed an IC50 value for E. coli gyrase at approximately 0.49 µM, indicating strong enzyme inhibition compared to other quinolone derivatives .
  • Anticancer Efficacy : In vitro studies on ovarian cancer cells showed that this compound significantly reduced cell viability and induced apoptosis, suggesting its potential as an anti-cancer agent .

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-7-9(15)5-6-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3

InChI Key

SBKCXQSXLSFTKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N(C)C)F

Origin of Product

United States

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